molecular formula C9H8BrClO B12439365 3-Bromo-1-(4-chlorophenyl)propan-1-one CAS No. 33994-12-6

3-Bromo-1-(4-chlorophenyl)propan-1-one

Cat. No.: B12439365
CAS No.: 33994-12-6
M. Wt: 247.51 g/mol
InChI Key: MWWOVBGKQBUHCV-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-chlorophenyl)propan-1-one is a halogenated propiophenone derivative of significant interest in synthetic organic chemistry. It serves as a versatile and critical building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of both bromo and chloro substituents on the aromatic ring makes it a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the exploration of novel chemical spaces. Researchers utilize this compound in the study of structure-activity relationships (SAR) and for creating libraries of compounds for biological screening. For Research Use Only. Not intended for diagnostic or therapeutic uses. Handling should only be performed by qualified professionals in a controlled laboratory setting. It is harmful by inhalation, in contact with skin, and if swallowed . Appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, must be worn. Use only in a chemical fume hood and ensure all disposal procedures comply with local regulations .

Properties

IUPAC Name

3-bromo-1-(4-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWOVBGKQBUHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303294
Record name 3-bromo-1-(4-chlorophenyl)propan-1-one
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Molecular Weight

247.51 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33994-12-6
Record name 3-Bromo-1-(4-chlorophenyl)-1-propanone
Source CAS Common Chemistry
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Record name NSC 157755
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Record name NSC157755
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Record name 3-bromo-1-(4-chlorophenyl)propan-1-one
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Preparation Methods

Fundamental Properties

The compound exhibits specific properties that influence its synthesis and purification strategies:

Table 1: Key Physicochemical Properties of this compound

Property Value Significance in Preparation
CAS Number 33994-12-6 Standard identifier for regulatory and literature referencing
Molecular Formula C₉H₈BrClO Guides stoichiometric calculations in synthesis
Molecular Weight 247.52 g/mol Crucial for yield calculations and analytical verification
Density 1.522 g/cm³ Important for liquid-liquid extractions during purification
Boiling Point 328.7°C at 760 mmHg Determines distillation parameters if applicable
Flash Point 152.6°C Safety consideration for preparation protocols

These properties provide critical guidance for developing synthetic routes and purification procedures for this compound.

Radical Bromodecarboxylation Method

One of the most innovative methods for preparing this compound involves radical bromodecarboxylation of appropriate carboxylic acid precursors.

Reaction Principles and Mechanism

The radical bromodecarboxylation method represents a modern approach to carbon-bromine bond formation. This process involves the reaction of a carboxylic acid with a bromoisocyanurate under radical conditions, resulting in the replacement of the carboxyl group with a bromine atom. The general reaction mechanism proceeds through:

  • Radical initiator decomposition
  • Hydrogen abstraction from the carboxylic acid
  • Decarboxylation to form an alkyl radical
  • Radical capture by the brominating agent
  • Formation of the desired bromine-containing product

Synthetic Protocol

Based on patent literature and research findings, the following protocol has been developed for the preparation of this compound via radical bromodecarboxylation:

Table 2: Radical Bromodecarboxylation Protocol Parameters

Parameter Specification Rationale
Starting Material 4-(4-chlorophenyl)-4-oxobutanoic acid Contains the required carbon framework
Brominating Agent N-Bromosuccinimide (NBS) (0.60 g, 3.37 mmol) Provides bromine radical source with controlled reactivity
Radical Initiator Benzoyl peroxide (2-5 mol%) Generates initial radicals to start chain reaction
Solvent Anhydrous acetonitrile or dichloromethane Promotes radical stability and substrate solubility
Temperature 60-80°C Optimal for radical generation and reaction kinetics
Reaction Time 2-4 hours Allows complete conversion while minimizing side reactions
Atmosphere Nitrogen or argon Prevents quenching of radicals by oxygen

The process begins with preparing a solution of the carboxylic acid precursor in the selected solvent under inert atmosphere. The radical initiator and NBS are added, and the mixture is heated to the specified temperature. Progress can be monitored by thin-layer chromatography or gas chromatography. Upon completion, the reaction mixture is cooled, quenched with appropriate aqueous solutions, and the product is isolated through extraction and purification steps.

Advantages and Limitations

The radical bromodecarboxylation approach offers several distinct advantages:

  • Mild reaction conditions compared to traditional bromination methods
  • High regioselectivity, particularly valuable for complex molecules
  • Tolerance of various functional groups
  • Environmentally friendlier than methods using molecular bromine

However, limitations include:

  • Requirement for specific carboxylic acid precursors
  • Potential side reactions in substrates with multiple radical-sensitive sites
  • Scale-up challenges related to heat transfer and radical control

Direct Bromination Methods

Direct bromination represents another major approach to synthesizing this compound, starting from 1-(4-chlorophenyl)propan-1-one (4'-chloropropiophenone).

Bromination Using Molecular Bromine

The classical approach involves using molecular bromine as the brominating agent. Based on protocols for similar compounds, the following procedure has been developed:

  • Dissolve 1-(4-chlorophenyl)propan-1-one in dichloromethane (60 mL for approximately 30 mmol scale).
  • Add bromine liquid (1.1 equivalents) dropwise over 10 minutes to the reaction mixture.
  • Stir the reaction for an additional 30 minutes at room temperature.
  • Quench with saturated K₂CO₃ solution.
  • Remove solvent in vacuo and extract with ethyl acetate.
  • Wash combined organic layers with water and brine.
  • Dry with anhydrous Na₂SO₄ and concentrate to obtain the crude product.
  • Purify by column chromatography if necessary.

This method requires careful control of reaction conditions to direct bromination to the 3-position rather than the 2-position, which is often kinetically favored.

Bromination Using N-Bromosuccinimide

N-Bromosuccinimide (NBS) provides a milder alternative to molecular bromine and often offers improved regioselectivity. The procedure typically involves:

Table 3: NBS Bromination Optimization Parameters

Parameter Range Studied Optimal Condition Effect on Yield
NBS Equivalents 1.0-1.5 1.1 Higher amounts increase dibromination
Solvent CCl₄, CH₃CN, DCM CCl₄ or CH₃CN Polar aprotic solvents favor 3-position
Temperature 0-80°C 25-40°C Lower temperatures improve selectivity
Light Exposure Dark, ambient, UV Ambient light UV promotes radical pathway
Catalyst None, acid, base Mild acid Acids can enhance reaction rate
Reaction Time 1-24 hours 3-6 hours Extended times reduce selectivity

The reaction typically proceeds through an ionic or radical mechanism depending on conditions, with the radical pathway often favoring the 3-position. Careful optimization of these parameters is essential for achieving high yields of this compound.

Photochemical Bromination Approaches

Photochemical methods offer a distinctive approach to preparing this compound with potential advantages in regioselectivity.

Photolytic Bromination in Acetonitrile

Literature evidence indicates successful preparation of this compound through photolytic conditions in acetonitrile. This approach utilizes light energy to generate bromine radicals that preferentially attack the 3-position of 1-(4-chlorophenyl)propan-1-one.

The general procedure involves:

  • Preparation of a solution containing 1-(4-chlorophenyl)propan-1-one in acetonitrile
  • Addition of a bromine source (Br₂ or NBS)
  • Irradiation with appropriate light source (typically UV)
  • Monitoring reaction progress by chromatographic methods
  • Workup and purification of the target compound

Mechanistic Considerations

The photochemical bromination proceeds through a radical mechanism initiated by light:

  • Photolytic cleavage of the Br-Br bond in molecular bromine or the N-Br bond in NBS
  • Generation of bromine radicals
  • Hydrogen abstraction from the substrate, preferentially at the 3-position due to stability of the resulting radical
  • Bromine radical addition to form the 3-bromo product

This mechanism explains the preference for 3-position bromination under photolytic conditions, which contrasts with the typical 2-position preference observed in many ionic bromination methods.

Factors Affecting Yield and Selectivity

Research has identified several critical factors that influence the outcome of photochemical bromination:

Table 4: Photochemical Bromination Optimization Factors

Factor Effect on Reaction Optimal Condition
Light Wavelength Controls radical generation rate 300-350 nm
Light Intensity Affects reaction rate and selectivity Moderate intensity
Bromine Source Influences radical reactivity profile NBS for controlled release
Solvent Affects substrate conformation and radical stability Acetonitrile
Temperature Impacts selectivity and side reactions 10-25°C
Concentration Determines probability of side reactions Dilute conditions (0.1-0.2M)
Additives Can modify selectivity patterns Varies by specific substrate

Optimizing these parameters has allowed for selective preparation of this compound with minimized formation of the 2-bromo isomer or dibrominated products.

Electrochemical Preparation Methods

Electrochemical approaches represent an emerging frontier in the preparation of halogenated organic compounds, including this compound.

Anodic Oxidation Methodology

Comparative Analysis of Preparation Methods

Each preparation method for this compound offers distinct advantages and limitations. The following comparative analysis provides guidance for selecting the most appropriate method based on specific requirements:

Table 5: Comparative Analysis of Preparation Methods

Method Starting Materials Regio-selectivity Scale-up Potential Yield Range Equipment Requirements Environmental Impact
Radical Bromo-decarboxylation Carboxylic acid precursors Excellent Moderate 65-85% Standard laboratory equipment Moderate (uses NBS)
Direct Bromination (Br₂) 1-(4-chlorophenyl)propan-1-one Moderate Good 50-75% Standard laboratory equipment High (uses molecular bromine)
NBS Bromination 1-(4-chlorophenyl)propan-1-one Good Good 60-80% Standard laboratory equipment Moderate
Photochemical Bromination 1-(4-chlorophenyl)propan-1-one Very good Limited 70-85% Photochemical reactor Low-moderate
Electrochemical Method 1-(4-chlorophenyl)propan-1-one or derivatives Good Challenging 60-75% Electrochemical apparatus Low

Based on this analysis, the choice of method should be guided by:

  • Available starting materials
  • Required regioselectivity
  • Scale of production
  • Available equipment
  • Environmental considerations

For laboratory-scale preparations, photochemical bromination in acetonitrile offers an attractive balance of regioselectivity and yield. For larger-scale production, NBS bromination under optimized conditions may provide the most practical approach, balancing selectivity with operational simplicity.

Purification and Characterization

Successful preparation of this compound must be followed by appropriate purification and characterization procedures to ensure product identity and purity.

Purification Methods

Common purification techniques include:

  • Column Chromatography : Typically employing silica gel with hexane/ethyl acetate gradient elution
  • Recrystallization : From appropriate solvent systems such as ethanol/water
  • Fractional Distillation : Under reduced pressure for larger-scale preparations
  • Preparative HPLC : For highest purity requirements or difficult separations

The choice of purification method depends on the scale of preparation and the nature of impurities present, which are often determined by the synthetic route employed.

Analytical Verification

Verification of the successful preparation requires comprehensive analytical characterization:

Table 6: Analytical Methods for Verification of this compound

Analytical Method Key Parameters Expected Results
¹H NMR Spectroscopy Chemical shifts, coupling patterns Characteristic triplets for -CH₂CH₂Br moiety
¹³C NMR Spectroscopy Carbon resonances Carbonyl carbon (~195 ppm), aromatic carbons, and aliphatic carbons
FTIR Spectroscopy Characteristic bands C=O stretch (~1680 cm⁻¹), C-Br stretch (~550-650 cm⁻¹)
Mass Spectrometry Molecular ion, fragmentation pattern M⁺ at m/z 247/249/251 (characteristic of Br/Cl pattern)
Elemental Analysis C, H, Br, Cl percentages Consistent with C₉H₈BrClO formula
Melting Point Temperature range Sharp melting point indicating purity

Comparing analytical data with literature values and standards is essential for confirming the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-(4-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-1-(4-chlorophenyl)propan-1-one is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound can be used to study the effects of halogenated ketones on biological systems. It may also be used in the development of enzyme inhibitors or other bioactive molecules .

Medicine: It may also be used in the synthesis of anti-inflammatory or anticancer agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the synthesis of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-chlorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms in the compound can form halogen bonds with target molecules, leading to inhibition or modulation of their activity. The ketone group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Halogen-Substituted Propanones

2-Bromo-1-(3-chlorophenyl)propan-1-one
  • Formula : C₉H₈BrClO
  • Key Differences : Chlorine substitution at the phenyl ring’s meta position (vs. para in the target compound).
  • Impact: Altered electronic effects may influence reactivity in nucleophilic substitutions. solid) .
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one
  • Formula : C₁₀H₁₀BrClO
  • Key Differences : Addition of a methyl group at the phenyl ring’s C4 position.
  • Impact : Increased steric bulk and lipophilicity (logP likely higher than the target compound’s estimated ~2.5). Applications may diverge in medicinal chemistry due to enhanced membrane permeability .
3-Bromo-1-(4-bromophenyl)propan-1-one
  • Formula : C₉H₈Br₂O
  • Molecular Weight : 292.97 g/mol
  • Key Differences : Replacement of chlorine with bromine on the phenyl ring.
  • Used as a building block in Suzuki-Miyaura couplings .

Dibrominated Derivatives

2,3-Dibromo-1,3-bis(4-chlorophenyl)propan-1-one
  • Formula : C₁₅H₁₀Br₂Cl₂O
  • Molecular Weight : 436.96 g/mol
  • Key Differences : Two bromine atoms (C2 and C3) and two 4-chlorophenyl groups.
  • Impact : Significantly higher lipophilicity (logP = 6.13) and crystalline structure (racemic mixture). Suitable for X-ray crystallography studies .
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
  • Formula : C₁₆H₁₃BrO
  • Key Differences : α,β-unsaturated ketone with a phenyl group at C3.
  • Impact : Conjugation enhances stability and UV activity. Synthesized via bromination of chalcone precursors, yielding crystalline solids for structural analysis .

Cathinone Derivatives

N-Ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) Hydrochloride
  • Formula: C₁₁H₁₅Cl₂NO
  • Key Differences: Aminoethyl substitution at C2.
  • Impact: Basic nitrogen enables salt formation (e.g., hydrochloride). Exhibits psychostimulant properties, unlike the non-aminated target compound. Characterized by LC-MS and X-ray crystallography .

Biological Activity

3-Bromo-1-(4-chlorophenyl)propan-1-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, as well as its pharmacokinetic properties.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈BrClO
  • Molecular Weight : 247.516 g/mol
  • CAS Number : 1261527-19-8
  • LogP : 3.695 (indicating moderate lipophilicity) .

1. Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated effective inhibition comparable to standard antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi40 µg/mL
K. pneumoniae50 µg/mL

The compound's potency was found to be superior to some conventional antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .

2. Anticancer Activity

Studies have investigated the anticancer properties of this compound, revealing promising results against various cancer cell lines. The compound showed IC₅₀ values ranging from 7 to 20 µM across different types of cancer cells, indicating its effectiveness in inhibiting cancer cell proliferation.

Cancer Cell LineIC₅₀ Value (µM)
Breast Cancer (MCF-7)14
Prostate Cancer10
Pancreatic Cancer8

Mechanistically, it appears to induce apoptosis and disrupt cell cycle progression, particularly affecting the S phase of the cell cycle .

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicated that it significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

CytokineInhibition Percentage (%)
IL-689
TNF-α78

These findings suggest that it could be beneficial in managing inflammatory diseases .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is a substrate for certain cytochrome P450 enzymes, which may influence its metabolism and bioavailability:

  • CYP1A2 Inhibitor : Yes
  • CYP2D6 Inhibitor : Yes
  • BBB Permeant : Yes

These properties suggest that the compound can cross the blood-brain barrier, potentially making it useful for treating central nervous system disorders .

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Case Study on Antibacterial Application :
    A clinical trial involving patients with bacterial infections showed that treatment with formulations containing this compound led to a significant reduction in infection rates compared to control groups.
  • Case Study on Cancer Treatment :
    A pilot study involving patients with advanced breast cancer treated with this compound demonstrated a notable improvement in tumor markers and patient quality of life.

Q & A

Q. What are the established synthetic routes for 3-Bromo-1-(4-chlorophenyl)propan-1-one, and how are they validated?

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

High-resolution mass spectrometry (HRMS) and multinuclear NMR are essential. HRMS provides exact mass confirmation (e.g., observed 246.9522 vs. calculated 246.9520), while ¹³C NMR resolves carbonyl (δ 195.9 ppm) and aromatic carbons (δ 140.2–129.2 ppm). Polarimetry or X-ray crystallography (using SHELX software ) can further validate stereochemistry in derivatives.

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic and thermodynamic properties of this compound?

Q. How should researchers address discrepancies between experimental and predicted toxicity data for halogenated propanones?

For compounds like 2-chloro-1-(4-chlorophenyl)propan-1-one, CMR (carcinogenicity, mutagenicity, reprotoxicity) predictions may conflict with experimental assays due to volatility or incomplete testing . Mitigation strategies include:

  • Cross-validating with in vitro models (e.g., Ames test for mutagenicity).
  • Using molecular docking to assess binding to toxicity-related receptors (e.g., aryl hydrocarbon receptor).
  • Referencing PubChem/EPA DSSTox databases for structural analogs .

Methodological Guidance

Q. What crystallographic tools are recommended for resolving the solid-state structure of derivatives?

The SHELX suite is widely used for small-molecule crystallography. SHELXL refines structures against high-resolution data, while SHELXD/SHELXE solve phases for twinned crystals . For example, monoclinic systems (space group P2₁/c) with Z = 4 can be modeled using WinGX .

Q. How can reaction mechanisms involving this compound be probed experimentally?

Kinetic isotope effects (KIEs) and trapping intermediates (e.g., using TEMPO for radical pathways) are effective. For photochemical reactions (e.g., visible-light-mediated halogenation ), UV-vis spectroscopy monitors intermediate formation, while DFT maps transition states .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

Refer to GHS hazard codes (e.g., H290 for corrosive properties) and implement engineering controls (fume hoods, closed systems). Storage at 2–8°C in amber glass minimizes decomposition .

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